molecular formula C7H5NO B7725056 2-Hydroxybenzonitrile CAS No. 69481-42-1

2-Hydroxybenzonitrile

Cat. No. B7725056
CAS RN: 69481-42-1
M. Wt: 119.12 g/mol
InChI Key: CHZCERSEMVWNHL-UHFFFAOYSA-N
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Patent
US05246961

Procedure details

If the procedure described in Preparation XVI is followed starting from 15 g (126.10-3 mol) of 2-hydroxybenzonitrile, 17.9 g (145.10-3 mol) of dimethylthiocarbamoyl chloride and 7.4 g (126.10-3 mol) of potassium hydroxide, 24.1 g (yield: 94%) of the expected product are obtained.
[Compound]
Name
XVI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Three
Quantity
7.4 g
Type
reactant
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:10][N:11]([CH3:15])[C:12](Cl)=[S:13].[OH-].[K+]>>[CH3:10][N:11]([CH3:15])[C:12](=[S:13])[O:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3|

Inputs

Step One
Name
XVI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1
Step Three
Name
Quantity
17.9 g
Type
reactant
Smiles
CN(C(=S)Cl)C
Step Four
Name
Quantity
7.4 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(OC1=C(C=CC=C1)C#N)=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.